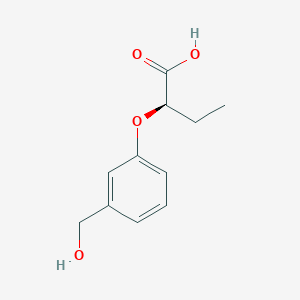
(R)-2-(3-(Hydroxymethyl)phenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid is an organic compound with a complex structure that includes a phenoxy group, a hydroxymethyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid typically involves the reaction of a phenol derivative with a butanoic acid derivative under specific conditions. One common method includes the use of a base to deprotonate the phenol, followed by the addition of a butanoic acid derivative to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ®-2-(3-(Carboxyphenoxy)butanoic acid.
Reduction: Formation of ®-2-(3-(Hydroxymethyl)phenoxy)butanol.
Substitution: Formation of various substituted phenoxybutanoic acids depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the butanoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(3-(Methoxymethyl)phenoxy)butanoic acid
- ®-2-(3-(Ethoxymethyl)phenoxy)butanoic acid
- ®-2-(3-(Hydroxyethyl)phenoxy)butanoic acid
Uniqueness
®-2-(3-(Hydroxymethyl)phenoxy)butanoic acid is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for functionalization. This distinguishes it from similar compounds that may have different substituents on the phenoxy group.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(2R)-2-[3-(hydroxymethyl)phenoxy]butanoic acid |
InChI |
InChI=1S/C11H14O4/c1-2-10(11(13)14)15-9-5-3-4-8(6-9)7-12/h3-6,10,12H,2,7H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
IQTPBULPCBTTQO-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=CC=CC(=C1)CO |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


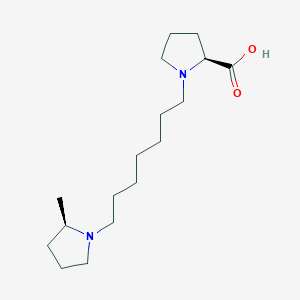
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)

![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
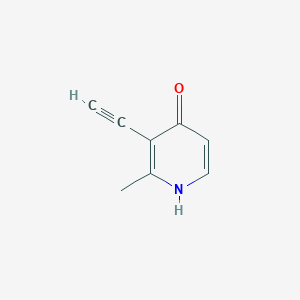
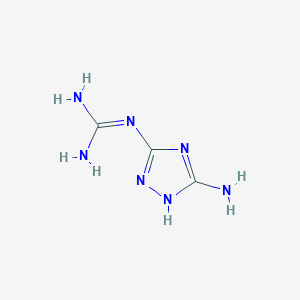
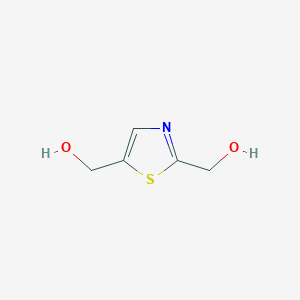
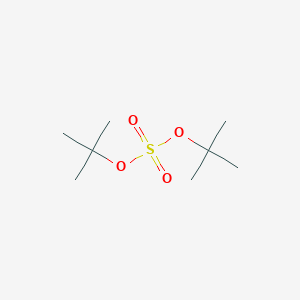

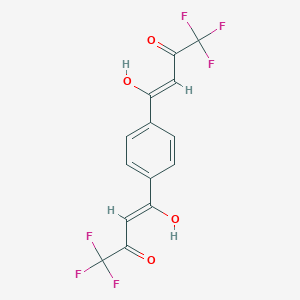

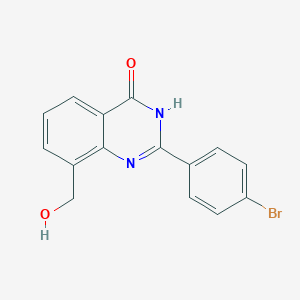
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)
![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)
